4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and an amine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the introduction of the trifluoromethyl group through trifluoromethylation reactions. One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. The reaction is often carried out in the presence of a fluoride source, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using reagents like sodium trifluoroacetate and copper(I) iodide. These reactions are typically conducted under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various organometallic reagents for other substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethylated compound used as an anti-inflammatory drug.
Bicalutamide: Used in the treatment of prostate cancer and contains a trifluoromethyl group.
Uniqueness
4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern on the biphenyl ring, which can impart distinct chemical and biological properties compared to other trifluoromethylated compounds .
Properties
Molecular Formula |
C15H14F3N |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H14F3N/c1-2-10-3-5-11(6-4-10)13-9-12(15(16,17)18)7-8-14(13)19/h3-9H,2,19H2,1H3 |
InChI Key |
YCBAAUIMRZTRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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